5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde
Overview
Description
5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields of science and industry .
Biochemical Analysis
Biochemical Properties
5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through the thiophene ring, which can undergo redox reactions, thereby influencing the activity of these enzymes. Additionally, this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as p53 and NF-κB, this compound can induce apoptosis in cancer cells while promoting cell survival in normal cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as proteases and kinases, by binding to their active sites. This binding can lead to conformational changes that either inhibit or activate the enzyme’s activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . These interactions result in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours . Prolonged exposure to light and oxygen can lead to its degradation, resulting in the formation of reactive intermediates that can further interact with cellular components . Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the subsequent disruption of cellular homeostasis . Threshold effects have also been observed, with specific dosages required to achieve therapeutic benefits without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further interact with cellular components . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, leading to its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . This compound has been shown to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in cellular metabolism and stress responses . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and ubiquitination, which can direct it to specific cellular compartments . These modifications can further influence the compound’s activity and stability within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde typically involves the cyclization of appropriate precursors containing thiophene and thiazinane moieties. One common method involves the reaction of 2-thiophenecarboxaldehyde with a thiazinane derivative under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(1,4-Thiazinan-4-yl)-2-thiophenecarboxylic acid.
Reduction: Formation of 5-(1,4-Thiazinan-4-yl)-2-thiophenemethanol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.
Cephradine: A well-known antibiotic containing a thiazine skeleton.
Chlormezanone: Utilized as an anticoagulant.
Uniqueness
5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde is unique due to its specific combination of a thiazinane ring and a thiophene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-thiomorpholin-4-ylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS2/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVVXGBDVAGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240989 | |
Record name | 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-40-5 | |
Record name | 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937604-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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